molecular formula C15H14O4 B1295417 Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid CAS No. 4237-50-7

Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid

Cat. No.: B1295417
CAS No.: 4237-50-7
M. Wt: 258.27 g/mol
InChI Key: KWRLXQHDQNHPLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid is an organic compound with the molecular formula C15H14O4 It is a derivative of phenylacetic acid, featuring both hydroxy and methoxy functional groups attached to the aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and phenylacetic acid.

    Condensation Reaction: The first step involves a condensation reaction between 4-methoxybenzaldehyde and phenylacetic acid in the presence of a base such as sodium hydroxide to form the corresponding hydroxyphenylacetic acid derivative.

    Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Condensation: Utilizing large reactors for the condensation reaction to ensure high yield and purity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.

    Pathways: It may modulate pathways related to inflammation, oxidative stress, or cellular signaling.

Comparison with Similar Compounds

    4-Hydroxy-3-methoxyphenylacetic acid: Similar structure but with different functional groups.

    3-Hydroxy-4-methoxyphenylacetic acid: Another isomer with distinct properties.

    4-Hydroxy-2-methoxyphenylacetic acid: Differing in the position of the methoxy group.

Uniqueness: Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid is unique due to its specific combination of hydroxy and methoxy groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-19-13-9-7-12(8-10-13)15(18,14(16)17)11-5-3-2-4-6-11/h2-10,18H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRLXQHDQNHPLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282914
Record name Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4237-50-7
Record name NSC28711
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.